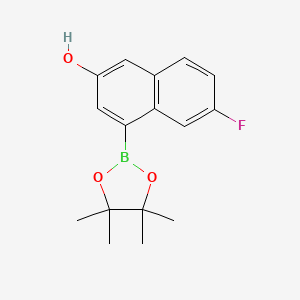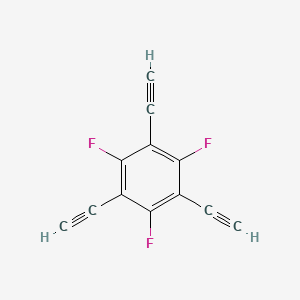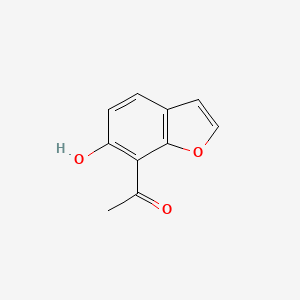
5-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-imine nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-imine nitrate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-imine nitrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with hydrazine derivatives, followed by cyclization with nitrating agents. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of catalysts and optimized reaction pathways can further enhance the yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-imine nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
5-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-imine nitrate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-imine nitrate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazole derivatives, such as 1,2,4-triazole and its various substituted forms. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties .
Uniqueness
5-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-imine nitrate is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its nitrate group, in particular, may contribute to its unique properties compared to other triazole derivatives .
Propriétés
Formule moléculaire |
C5H10N5O3- |
|---|---|
Poids moléculaire |
188.17 g/mol |
Nom IUPAC |
5-propan-2-yl-1H-1,2,4-triazol-3-amine;nitrate |
InChI |
InChI=1S/C5H10N4.NO3/c1-3(2)4-7-5(6)9-8-4;2-1(3)4/h3H,1-2H3,(H3,6,7,8,9);/q;-1 |
Clé InChI |
AQXMIWWHGWHFTN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=NN1)N.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B11762192.png)


![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B11762208.png)




![4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile](/img/structure/B11762239.png)
![3-bromo-6-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11762243.png)
![7-Amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11762250.png)
![5-[(3aR,4S,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B11762276.png)
![3-(4-(Prop-2-ynyloxy)phenyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B11762287.png)
